2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a chloro-substituted benzene ring linked to a piperidin-4-ylmethyl group modified with a thiolan-3-yl (tetrahydrothiophene) substituent. The thiolan-3-yl group introduces sulfur-based polarity, which may enhance solubility or protein binding compared to purely aromatic analogues.
Properties
IUPAC Name |
2-chloro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2S2/c17-15-3-1-2-4-16(15)23(20,21)18-11-13-5-8-19(9-6-13)14-7-10-22-12-14/h1-4,13-14,18H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKQJWGHLRXPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. The general synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiolane Ring: The thiolane ring is introduced via a nucleophilic substitution reaction.
Chlorination of the Benzene Ring: The benzene ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through a reaction with sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
The compound shares key structural motifs with other piperidine- and sulfonamide-containing molecules (Table 1).
Table 1: Structural Comparison
*Molecular weight of the target compound can be calculated as C₁₇H₂₂ClN₂O₂S₂ ≈ 393.94 g/mol .
Key Observations:
- Piperidine Modifications : The target compound’s thiolan-3-yl group distinguishes it from analogues like DMPI and CDFII, which feature aromatic substituents (e.g., dimethylphenyl or chlorophenyl) . The sulfur atom in thiolan may improve membrane permeability or alter target binding compared to purely hydrocarbon substituents.
- Sulfonamide vs. Benzamide : Unlike V020-0011 (a benzamide derivative) , the target compound’s sulfonamide group could enhance hydrogen-bonding interactions with biological targets, a feature shared with V018-6341.
- Chlorine Positioning : The target’s 2-chloro substitution on the benzene ring mirrors CDFII’s 2-chlorophenyl group, which is associated with enhanced antibacterial synergy in MRSA .
Biological Activity
2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a synthetic organic compound with potential applications in medicinal chemistry and biological research. This compound features a unique molecular structure that includes a chloro group, a benzene sulfonamide core, and a piperidine ring attached to a thiolan moiety. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula
- Molecular Formula : C17H23ClN2OS
- CAS Number : 2034591-43-8
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Chloro Group | Enhances lipophilicity and receptor binding |
| Benzene Sulfonamide Core | Potential for enzyme inhibition |
| Piperidine Ring | Involved in biological interactions |
| Thiolan Moiety | May influence pharmacokinetics and dynamics |
The mechanism of action for this compound is primarily through its interaction with specific enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which play crucial roles in various physiological processes, including pH regulation and fluid balance.
Enzyme Inhibition Studies
Research has shown that compounds similar to this sulfonamide exhibit significant inhibition of various CA isoforms. For instance, studies indicate that modifications in the tail moiety of sulfonamides can enhance binding affinity towards CAs:
| Compound Type | Binding Affinity (Kd) | Isoform Targeted |
|---|---|---|
| 4-substituted diazobenzenesulfonamides | 6 nM | CA I |
| N-aryl-β-alanine derivatives | 1.85 µM | CA XII |
These findings suggest that structural variations can lead to notable differences in biological activity.
Case Studies and Experimental Findings
Several studies have investigated the biological effects of compounds related to this compound:
- Antitumor Activity : In vivo studies on similar benzenesulfonamides showed varying degrees of antitumor activity against mouse lymphoid leukemia, although some compounds demonstrated no significant effect.
- Binding Affinity Testing : Binding studies using fluorescent thermal shift assays (FTSA) confirmed that certain derivatives exhibited higher potency as CA inhibitors compared to traditional sulfonamides.
- Pharmacokinetic Studies : Research into the pharmacokinetics of related compounds indicated that the presence of the thiolan moiety could enhance bioavailability and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
